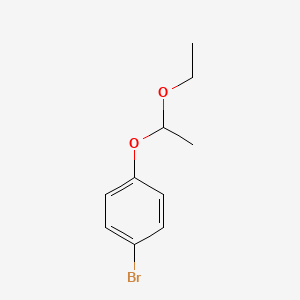![molecular formula C14H23NO6 B6260701 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid CAS No. 2172541-11-4](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid (TBOC-HOA) is a carboxylic acid with a wide range of applications in scientific research. It is a synthetic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. TBOC-HOA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.
Applications De Recherche Scientifique
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In catalysis, it is used as a catalyst in a variety of chemical reactions, including the oxidation of alcohols, the hydrolysis of esters, and the formation of carbon-carbon bonds. In drug discovery, 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.
Mécanisme D'action
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a carboxylic acid that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is not fully understood, but it is believed to act as a proton donor in the reaction of alcohols with acids. It is also believed to act as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin. It is also believed to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a strong acid and can cause skin irritation if not handled properly.
Orientations Futures
Future research on 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid could focus on the development of novel synthesis methods for the compound, as well as the development of new applications for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to identify potential new uses for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.
Méthodes De Synthèse
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can be synthesized from the reaction of 4-hydroxy-3-oxopentanoic acid and tert-butyl bromoacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by distillation. The reaction is shown below:
4-Hydroxy-3-oxopentanoic acid + tert-butyl bromoacetate → 1-(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves the protection of the hydroxyl group on the oxane ring, followed by the formation of the azetidine ring and subsequent deprotection of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the carboxylic acid and amine functional groups during the synthesis process.", "Starting Materials": ["4-hydroxyoxan-4-ol", "tert-butyl chloroformate", "triethylamine", "3-aminopropanoic acid", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water"], "Reaction": ["1. Protection of the hydroxyl group on the oxane ring using tert-butyl chloroformate and triethylamine to form 4-tert-butoxycarbonyloxyoxane", "2. Reaction of 4-tert-butoxycarbonyloxyoxane with 3-aminopropanoic acid and sodium hydride to form 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid", "3. Deprotection of the hydroxyl group on the oxane ring using hydrochloric acid and subsequent neutralization with sodium hydroxide", "4. Purification of the product using diethyl ether and methanol", "5. Drying of the product under vacuum to obtain 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid"] } | |
Numéro CAS |
2172541-11-4 |
Nom du produit |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid |
Formule moléculaire |
C14H23NO6 |
Poids moléculaire |
301.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



